molecular formula C8H13NO2 B12944439 5-Aminospiro[3.3]heptane-2-carboxylic acid

5-Aminospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B12944439
M. Wt: 155.19 g/mol
InChI Key: VFTLHGLPBTVOLI-UHFFFAOYSA-N
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Description

5-Aminospiro[3.3]heptane-2-carboxylic acid is a unique spirocyclic amino acid characterized by its rigid molecular framework. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic structure imparts distinct properties that make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminospiro[3.3]heptane-2-carboxylic acid typically involves constructing the spirocyclic scaffold through ring closure reactions. One common method is the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of spirocyclic amino acids generally involves scalable chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Aminospiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted spirocyclic compounds. These products are valuable intermediates for further chemical modifications and applications.

Scientific Research Applications

5-Aminospiro[3.3]heptane-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Aminospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The amino and carboxylic acid groups play crucial roles in forming hydrogen bonds and electrostatic interactions with target molecules, leading to biochemical changes and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Aminospiro[3.3]heptane-2-carboxylic acid
  • 2-Azaspiro[3.3]heptane-6-carboxylic acid
  • 2-Aminospiro[3.3]heptane-6-carboxylic acid

Uniqueness

5-Aminospiro[3.3]heptane-2-carboxylic acid stands out due to its specific spirocyclic structure and the position of the amino group. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to its analogues, it offers enhanced stability and reactivity, which are advantageous for various applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

7-aminospiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5-6H,1-4,9H2,(H,10,11)

InChI Key

VFTLHGLPBTVOLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1N)CC(C2)C(=O)O

Origin of Product

United States

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